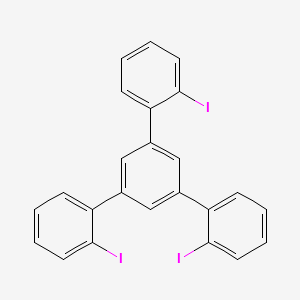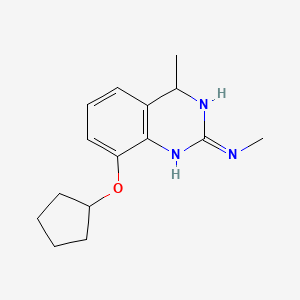![molecular formula C14H20OSi B14194131 6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol CAS No. 922502-65-6](/img/structure/B14194131.png)
6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol is an organosilicon compound with the molecular formula C₁₄H₂₀OSi. This compound features a hexynol backbone with a dimethyl(phenyl)silyl group attached to the sixth carbon. Organosilicon compounds are known for their unique properties, including thermal stability and resistance to oxidation, making them valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with hex-4-yn-1-ol and dimethyl(phenyl)silane.
Hydrosilylation Reaction: The key step involves the hydrosilylation of hex-4-yn-1-ol with dimethyl(phenyl)silane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: The major products include hex-4-yn-1-one or hex-4-yn-1-al.
Reduction: The major products include hex-4-en-1-ol or hexane-1-ol.
Substitution: The major products depend on the substituent introduced, such as hex-4-yn-1-chloride or hex-4-yn-1-amine.
Wissenschaftliche Forschungsanwendungen
6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: It serves as a probe in studying biological systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of specialty polymers and materials with enhanced thermal and oxidative stability.
Wirkmechanismus
The mechanism of action of 6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hex-4-yn-1-ol: Lacks the dimethyl(phenyl)silyl group, making it less stable and less versatile.
6-[Trimethylsilyl]hex-4-yn-1-ol: Contains a trimethylsilyl group instead of a dimethyl(phenyl)silyl group, resulting in different reactivity and properties.
Uniqueness
6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts enhanced stability and reactivity. This makes it a valuable compound in various applications, from research to industrial production.
Eigenschaften
CAS-Nummer |
922502-65-6 |
|---|---|
Molekularformel |
C14H20OSi |
Molekulargewicht |
232.39 g/mol |
IUPAC-Name |
6-[dimethyl(phenyl)silyl]hex-4-yn-1-ol |
InChI |
InChI=1S/C14H20OSi/c1-16(2,13-9-4-3-8-12-15)14-10-6-5-7-11-14/h5-7,10-11,15H,3,8,12-13H2,1-2H3 |
InChI-Schlüssel |
CHPUFKBBQDQOKB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CC#CCCCO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


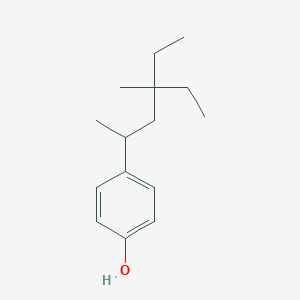
![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14194055.png)
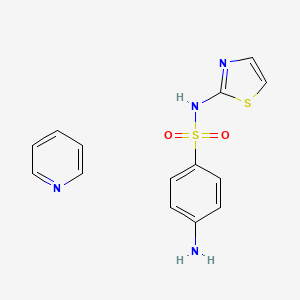
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194064.png)
![Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14194088.png)
![3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B14194100.png)
![{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14194118.png)

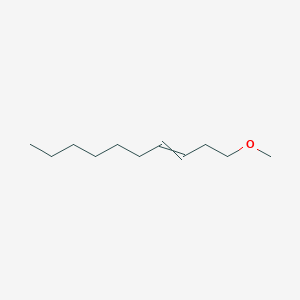
![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
